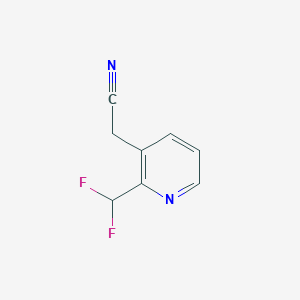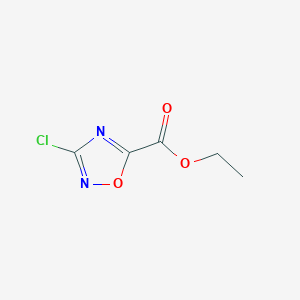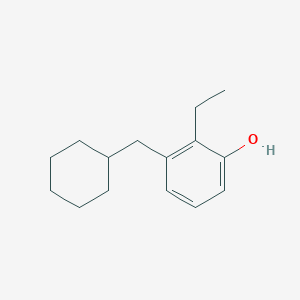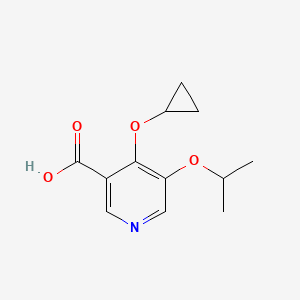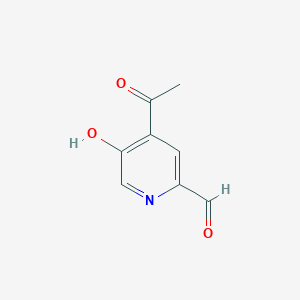
4-Isopropoxypyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropoxypyridin-3-OL is a heterocyclic organic compound that belongs to the pyridine family It features a pyridine ring substituted with an isopropoxy group at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxypyridin-3-OL can be achieved through several methods. One common approach involves the reaction of pyridin-3-OL with isopropyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of pyridin-3-OL is replaced by the isopropoxy group.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this approach, a pyridin-3-OL derivative is coupled with an isopropyl boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxypyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-Isopropoxypyridin-3-OL has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Isopropoxypyridin-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The hydroxyl and isopropoxy groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-OL: Similar structure but with the hydroxyl group at the 2-position.
Pyridin-4-OL: Similar structure but with the hydroxyl group at the 4-position.
4-Methoxypyridin-3-OL: Similar structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
4-Isopropoxypyridin-3-OL is unique due to the presence of both the isopropoxy and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-propan-2-yloxypyridin-3-ol |
InChI |
InChI=1S/C8H11NO2/c1-6(2)11-8-3-4-9-5-7(8)10/h3-6,10H,1-2H3 |
InChI Key |
UIQYDMOCMILJPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



